

An In-depth Technical Guide to the Molecular Structure of Isopropylpiperazine

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Compound of Interest

Compound Name: *Isopropylpiperazine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 1-**Isopropylpiperazine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

1-Isopropylpiperazine, with the IUPAC name 1-(propan-2-yl)piperazine, is an organic compound featuring a central piperazine ring substituted with an isopropyl group on one of the nitrogen atoms.^[1] The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.^[1] This substitution pattern renders the molecule asymmetric, with one secondary amine and one tertiary amine functional group.

Molecular Identifiers

Identifier	Value
IUPAC Name	1-propan-2-ylpiperazine [1]
CAS Number	4318-42-7 [2]
Molecular Formula	C ₇ H ₁₆ N ₂ [2]
Molecular Weight	128.22 g/mol [2]
Canonical SMILES	CC(C)N1CCNCC1 [1]
InChI	InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 [1]

| InChIKey | WHKWMTXTYKVFLK-UHFFFAOYSA-N[\[1\]](#) |

Figure 1: 2D Molecular Structure of 1-Isopropylpiperazine.

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to pale yellow liquid. It is slightly soluble in water and soluble in various organic solvents. A summary of its key physical and chemical properties is presented below.

Physicochemical Data for 1-Isopropylpiperazine

Property	Value
Appearance	Colorless to pale yellow liquid [3]
Boiling Point	180-181 °C (lit.) [2]
Density	0.896 g/mL [2]
Refractive Index (n _{20/D})	1.4710 (lit.) [2]
Flash Point	54.4 °C (129.9 °F) - closed cup [2]

| Water Solubility | Slightly soluble[\[3\]](#) |

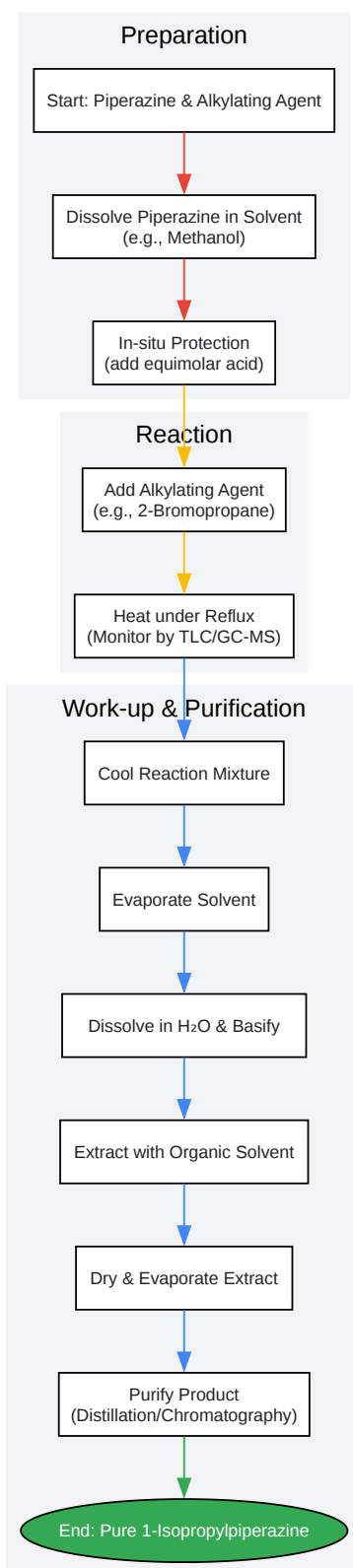
Synthesis Protocols

The synthesis of monosubstituted piperazines like **1-isopropylpiperazine** can be achieved through several methods. A common approach involves the direct alkylation of piperazine. To prevent disubstitution, the reaction often employs a large excess of piperazine or utilizes a protecting group strategy.^{[4][5]} Another effective method is the reaction of an in-situ formed piperazine-1-ium cation with an appropriate alkylating agent.^[4]

General Experimental Protocol for Synthesis

A generalized procedure for the synthesis of monosubstituted piperazines is as follows:

- **Formation of Piperazine Monosalt (In-situ Protection):** Anhydrous piperazine is dissolved in a suitable solvent like methanol. An equimolar amount of an acid (e.g., hydrochloric acid or acetic acid) is added to form the piperazine monosalt in situ.^[4] This protonates one nitrogen atom, reducing its nucleophilicity and favoring monosubstitution on the other nitrogen.
- **Alkylation:** The appropriate alkylating agent (e.g., 2-bromopropane for **isopropylpiperazine**) is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[4][6]}
- **Work-up and Isolation:** After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a suitable base (e.g., NaOH).
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography to yield pure **1-isopropylpiperazine**.



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Figure 2: General workflow for the synthesis of 1-Isopropylpiperazine.

Spectroscopic Characterization

The molecular structure of **1-isopropylpiperazine** can be confirmed using various spectroscopic techniques. Below are the expected characteristics from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of conformational isomers (chair and boat forms of the piperazine ring) and the potential for restricted rotation, the NMR spectra of substituted piperazines can be complex.^{[3][7][8]} Temperature-dependent NMR studies are often employed to understand these dynamic processes.^[7]

Expected ¹H and ¹³C NMR Chemical Shifts

Assignment	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)	Notes
Isopropyl -CH ₃	~1.0-1.2 (doublet)	~18-20	The two methyl groups are chemically equivalent.
Isopropyl -CH	~2.6-2.8 (septet)	~55-60	
Piperazine -CH ₂ - (adjacent to N-isopropyl)	~2.5-2.7 (multiplet)	~50-55	Signals may be broad or split due to conformational dynamics. ^[7]
Piperazine -CH ₂ - (adjacent to -NH)	~2.8-3.0 (multiplet)	~45-50	Signals may be broad or split due to conformational dynamics. ^[7]

| Piperazine -NH | ~1.5-2.5 (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

General Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** A sample of **1-isopropylpiperazine** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.^[9]
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).^[9]
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).^[9] Standard pulse sequences are used.
- **Variable Temperature (VT) NMR (Optional):** To study conformational dynamics, spectra can be recorded at various temperatures, both above and below room temperature, to observe the coalescence of or sharpening of signals.^[10]

Infrared (IR) Spectroscopy

The IR spectrum of **1-isopropylpiperazine** will exhibit characteristic absorption bands for its secondary and tertiary amine functional groups, as well as the alkyl C-H bonds.

Expected Characteristic IR Absorption Bands

Vibration	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3350 - 3310	Weak to Medium	Characteristic of a secondary amine. [11] Tertiary amines do not have this band.[12]
C-H Stretch (sp ³)	2970 - 2850	Strong	From the isopropyl and piperazine methylene groups.
N-H Bend	1650 - 1580	Medium	This region can sometimes be complex.
C-N Stretch	1250 - 1020	Medium to Weak	For both the secondary and tertiary aliphatic amine C-N bonds.[11]

| N-H Wag | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[11] |

General Experimental Protocol for FTIR Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-isopropylpiperazine**, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded.
- **Analysis:** The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. The characteristic peaks are then identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-isopropylpiperazine** is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the isopropyl group and the fragmentation of the piperazine ring.

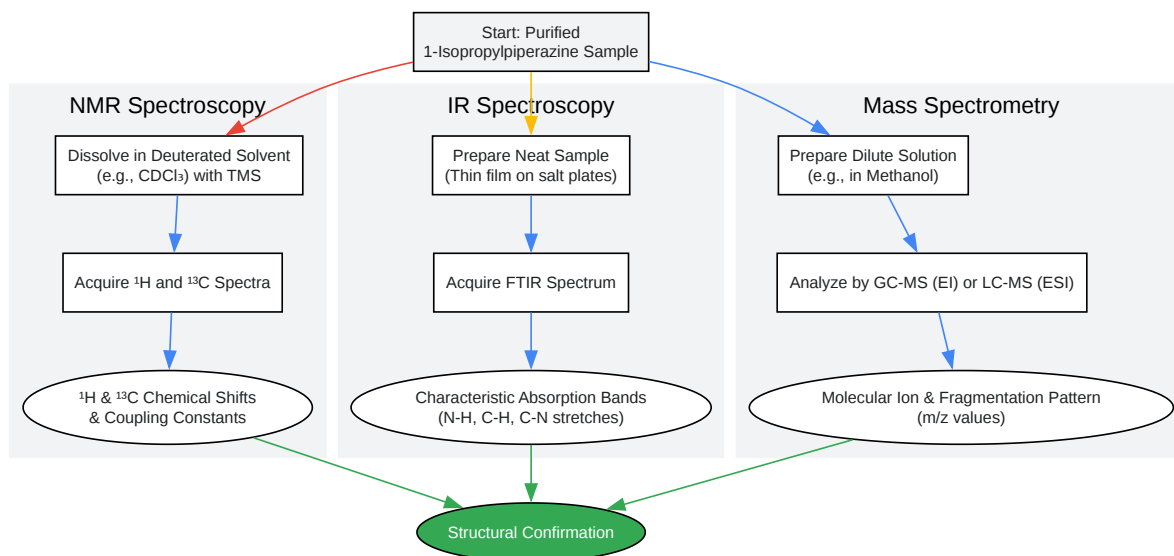
Expected m/z Values for Major Fragments in EI-MS

m/z	Proposed Fragment	Notes
128	$[\text{C}_7\text{H}_{16}\text{N}_2]^+$	Molecular ion (M^+).
113	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the isopropyl moiety.
85	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group (alpha-cleavage), a common fragmentation for amines.
70	$[\text{C}_4\text{H}_8\text{N}]^+$	Fragmentation of the piperazine ring.

| 56 | $[\text{C}_3\text{H}_6\text{N}]^+$ | Further fragmentation of the piperazine ring. |

General Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** A dilute solution of **1-isopropylpiperazine** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.[\[13\]](#)
- **Ionization:** The sample is vaporized and then ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[\[13\]](#)[\[14\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[\[14\]](#)
- **Detection:** The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

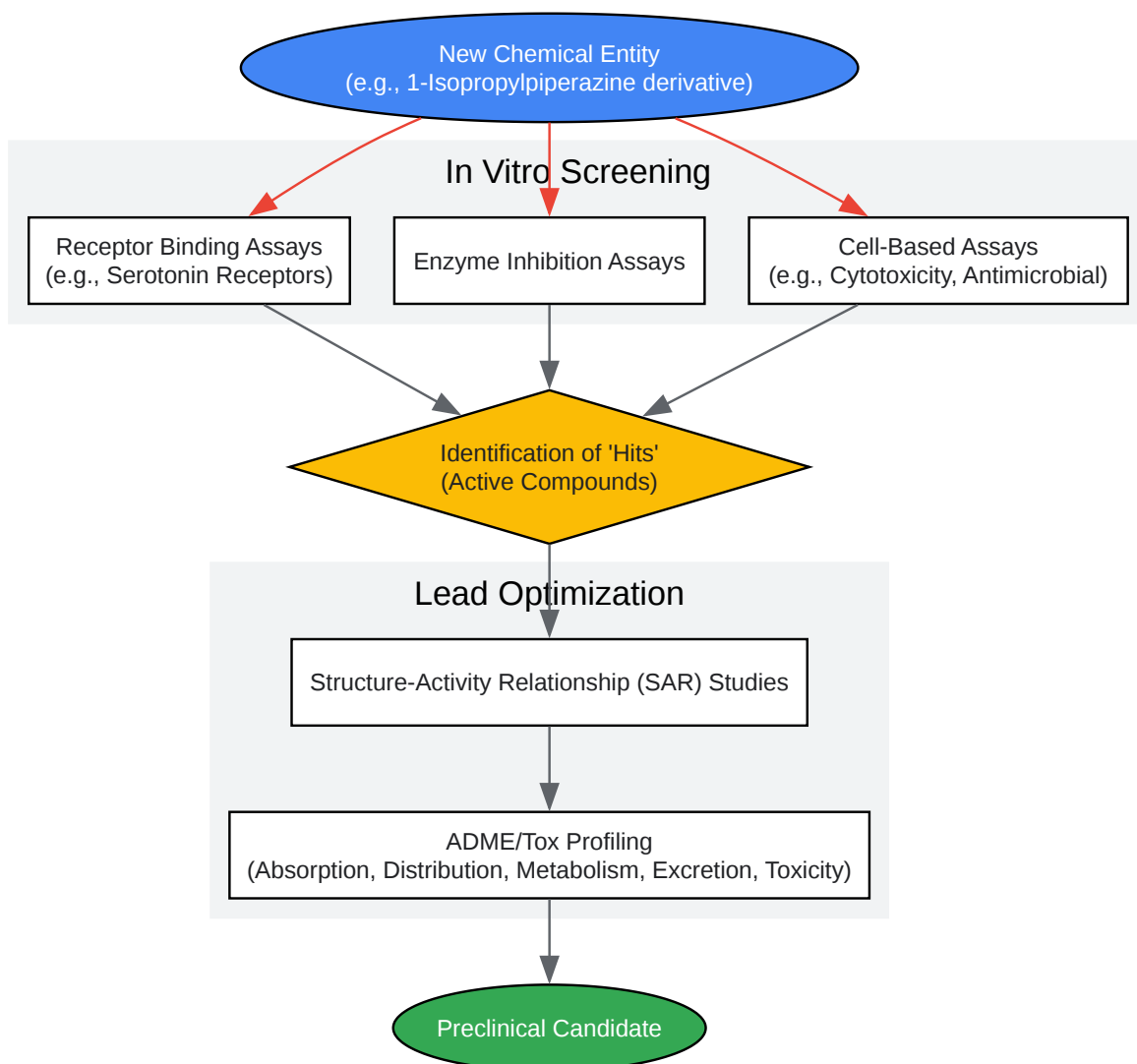


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Figure 3: General workflow for the spectroscopic analysis of 1-Isopropylpiperazine.

Biological Activity Context

While specific signaling pathways for 1-isopropylpiperazine are not extensively documented in the available literature, the piperazine scaffold is a well-known privileged structure in medicinal chemistry.[5][15] Piperazine derivatives have been investigated for a wide range of biological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticonvulsant properties.[15][16] Many centrally acting drugs containing a piperazine moiety exert their effects by interacting with neurotransmitter systems, particularly the serotonergic system.[17] Therefore, 1-isopropylpiperazine could serve as a valuable building block for the synthesis of novel therapeutic agents, and its biological activity would typically be assessed through a systematic screening process.



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Figure 4: Conceptual workflow for biological screening of a piperazine derivative.

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